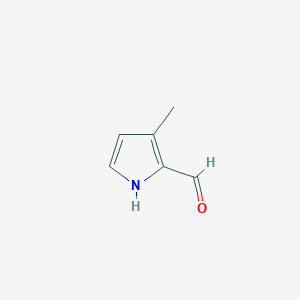

3-methyl-1H-pyrrole-2-carbaldehyde

Descripción

Pyrrole (B145914) as a Fundamental Heterocyclic Aromatic System

Pyrrole is classified as a five-membered heterocyclic aromatic compound with the chemical formula C4H4NH. slideshare.net Its structure is characterized by a planar ring, a feature that contributes to its aromaticity. slideshare.netnumberanalytics.com

The aromatic character of pyrrole arises from the delocalization of six π-electrons across the five-membered ring, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). numberanalytics.comlibretexts.org Each of the four carbon atoms contributes one π-electron, while the sp2-hybridized nitrogen atom contributes its lone pair of electrons to the aromatic system. libretexts.orglibretexts.org This electron delocalization imparts significant stability to the pyrrole ring. numberanalytics.com The resonance energy of pyrrole is considerable, though less than that of benzene. wikipedia.org The distribution of the nitrogen's lone pair electrons within the ring results in a dipole moment where the positive end is situated on the heteroatom. wikipedia.org

The pyrrole nucleus is a recurring motif in a multitude of natural products and biologically active compounds. biolmolchem.comresearchgate.net Its presence is pivotal to the function of many essential biomolecules and has inspired the development of numerous synthetic drugs. rsc.orgnih.gov

Porphyrins are complex macrocyclic compounds composed of four modified pyrrole subunits linked by methine bridges. wikipedia.orgbritannica.com These structures are fundamental to various biological processes. basicmedicalkey.com

Heme: In vertebrates, the iron-containing porphyrin known as heme is the prosthetic group of hemoproteins like hemoglobin and myoglobin, which are responsible for oxygen transport. wikipedia.orgbasicmedicalkey.com

Chlorophyll: In plants and other photosynthetic organisms, chlorophylls, which are magnesium-porphyrin derivatives, are crucial for capturing light energy. wikipedia.orgbritannica.comnih.gov

Cytochromes: These heme-containing proteins are vital enzymes involved in cellular respiration and other metabolic oxidation-reduction reactions. britannica.combasicmedicalkey.com

The core structure of these vital molecules is built upon the tetrapyrrole macrocycle, highlighting the fundamental role of the pyrrole unit. nih.gov

Pyrrole and its derivatives are integral components of a wide variety of alkaloids and other natural products, many of which are sourced from marine organisms. chim.itmdpi.com These compounds often exhibit significant biological activities. nih.govnih.gov

Examples include:

Pyrrole-Imidazole Alkaloids (PIAs): A large family of secondary metabolites found exclusively in marine sponges, ranging from the simple oroidin (B1234803) to complex dimeric and trimeric structures. nih.gov

Lamellarins: These are chromeno[3,4-b]pyrrole-based alkaloids isolated from marine organisms that have shown anticancer and anti-HIV-1 activities. researchgate.net

Tambjamines: Found in sea slugs, these compounds can interact with DNA. researchgate.net

The structural diversity of these natural products, which can include terpenoid, polyketide, and peptide frameworks attached to the pyrrole core, has made them attractive targets for chemical synthesis. mdpi.com

Role of Pyrroles in Natural Products and Biologically Active Molecules

Significance of Carbaldehyde Functionality in Organic Synthesis

The carbaldehyde, or aldehyde, functional group is a highly reactive and versatile moiety in organic synthesis. nih.gov Its reactivity makes it a valuable intermediate in the production of a wide range of chemicals. nih.gov

Aldehydes serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govmdpi.com Their high reactivity allows them to participate in a variety of chemical transformations, including:

Reductive Amination: A key reaction for the synthesis of amines, which are important functional groups in many pharmaceutical agents. researchgate.netacs.org

Carboligation and Condensation Reactions: These reactions allow for the construction of more complex carbon skeletons. nih.gov

Precursors to other Functional Groups: Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols, providing access to other important classes of compounds.

The ability to introduce an aldehyde group onto a molecule, such as the pyrrole scaffold, significantly enhances its synthetic utility, providing a handle for further molecular elaboration and the creation of diverse and complex structures. nih.gov

Reactivity of the Aldehyde Group in Condensation and Addition Reactions

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group. numberanalytics.com The high reactivity of aldehydes is primarily due to the polar nature of the carbonyl group, where the oxygen atom has a partial negative charge and the carbon atom has a partial positive charge. pharmaguideline.com This electrophilic nature of the carbonyl carbon makes it a prime target for nucleophiles, leading to a variety of important chemical transformations. numberanalytics.comncert.nic.in

Two fundamental reaction types for aldehydes are nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions: In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a new single bond. pharmaguideline.comncert.nic.in This process results in a tetrahedral intermediate which is then typically protonated to yield the final product. pharmaguideline.com Aldehydes are generally more reactive in nucleophilic additions than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org Common nucleophilic addition reactions include:

Addition of Alcohols: Forms hemiacetals and subsequently acetals in the presence of an acid catalyst. ncert.nic.inlibretexts.org

Addition of Water: Results in the formation of hydrates (gem-diols), though these are often unstable. libretexts.org

Addition of Amines: Primary amines react to form imines (Schiff bases), while secondary amines yield enamines. libretexts.org

Reduction: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts aldehydes to primary alcohols. numberanalytics.comlibretexts.org

Condensation Reactions: These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. libretexts.org The aldol (B89426) condensation is a hallmark reaction of aldehydes that possess at least one alpha-hydrogen. ncert.nic.inucalgary.ca In the presence of a base or acid, the aldehyde forms an enolate ion, which acts as a nucleophile and attacks the carbonyl carbon of another aldehyde molecule. ucalgary.ca This forms a β-hydroxy aldehyde, known as an aldol, which can then dehydrate to form an α,β-unsaturated aldehyde. pharmaguideline.com This carbon-carbon bond-forming reaction is a powerful tool in organic synthesis for building more complex molecular skeletons. ucalgary.ca

Specific Focus on 3-Methyl-1H-pyrrole-2-carbaldehyde

This compound, with the chemical formula C₆H₇NO, integrates the significant pyrrole scaffold with a reactive aldehyde functional group. cymitquimica.com This combination makes it a valuable building block and a subject of specific academic interest.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | cymitquimica.comguidechem.com |

| Molecular Weight | 109.13 g/mol | cymitquimica.comguidechem.com |

| CAS Number | 24014-18-4 | cymitquimica.com |

| Physical Form | Solid | cymitquimica.com |

This table presents key properties of this compound.

Unique Structural Features and Positional Isomerism Considerations

The structure of this compound is defined by the specific arrangement of its substituents on the pyrrole ring. The aldehyde group (-CHO) is located at the C2 position, adjacent to the nitrogen atom, while the methyl group (-CH₃) is at the C3 position.

This substitution pattern is crucial and gives rise to considerations of positional isomerism. Isomers, which have the same molecular formula but different arrangements of atoms, can exhibit markedly different chemical and physical properties. For instance, moving the methyl group to other positions on the pyrrole ring (e.g., 1-methyl, 4-methyl, or 5-methyl) would alter the electronic environment and steric hindrance around the reactive aldehyde group.

1-methyl-1H-pyrrole-2-carbaldehyde (CAS 1192-58-1): Here, the methyl group is on the nitrogen atom. nist.gov This would prevent the pyrrole nitrogen from participating in hydrogen bonding as a donor.

Pyrrole-2-carbaldehyde (CAS 1003-29-8): The parent compound without the methyl group. biosynth.comnih.govchemicalbook.com Its reactivity serves as a baseline for understanding the electronic effect of the methyl substituent. The methyl group at the 3-position in the title compound acts as an electron-donating group, which can influence the reactivity of both the pyrrole ring and the adjacent aldehyde.

The relative positioning of the aldehyde and methyl groups can also influence intramolecular interactions, such as hydrogen bonding, which can affect the conformational preferences and stability of the molecule. researchgate.net

Rationale for Dedicated Academic Investigation

The dedicated academic investigation of this compound is driven by several key factors.

Firstly, as a substituted pyrrole, it belongs to a class of compounds with immense importance in medicinal chemistry. nih.govresearchgate.net The specific substitution pattern may impart unique biological activities, making it a target for synthesis and screening in drug discovery programs. Pyrrole-2-carbaldehyde derivatives, in general, have been isolated from various natural sources and have shown a range of physiological activities. mdpi.comnih.gov

Secondly, its structure as a bifunctional molecule—containing both a nucleophilic aromatic ring and an electrophilic aldehyde—makes it a versatile intermediate in organic synthesis. guidechem.com It can be used to construct more complex heterocyclic systems and natural product analogs. The aldehyde group provides a handle for a wide array of chemical transformations, including condensations and additions, allowing for the systematic elaboration of the molecular structure.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMRBLKBBVYQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465322 | |

| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24014-18-4 | |

| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis, the construction of complex molecules from simple precursors, offers a powerful strategy for accessing diverse pyrrole (B145914) structures. Modern methodologies in this area prioritize efficiency, atom economy, and the avoidance of harsh reagents.

Oxidative Annulation and Csp3–H to C=O Oxidation Strategies

A novel and efficient approach for the de novo synthesis of pyrrole-2-carbaldehyde derivatives involves an iodine/copper-mediated oxidative annulation and a direct Csp3–H to C=O oxidation. organic-chemistry.orgacs.orgnih.gov This method stands out for its ability to avoid stoichiometric quantities of hazardous oxidants, addressing growing environmental and sustainability concerns in chemical synthesis. organic-chemistry.orgacs.org The reaction proceeds with high selectivity, preventing the overoxidation of the desired aldehyde to a carboxylic acid. acs.org

This synthetic strategy effectively utilizes readily available starting materials: aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.orgnih.gov The reaction is typically carried out in the presence of a copper catalyst, such as copper(II) chloride (CuCl₂), iodine (I₂), and molecular oxygen (O₂) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.org The methodology demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aryl methyl ketones and arylamines, including electron-donating and electron-withdrawing groups, as well as halogens and heteroaryl moieties. organic-chemistry.org

Table 1: Optimized Reaction Conditions for the Synthesis of Pyrrole-2-carbaldehyde Derivatives organic-chemistry.org

| Parameter | Optimal Condition |

| Catalyst | CuCl₂ (0.5 mmol) |

| Mediator | I₂ (1.6 mmol) |

| Oxidant | O₂ (balloon) |

| Solvent | DMSO |

| Temperature | 100°C |

| Yield | Up to 74% |

Mechanistic investigations, including labeling experiments, have been crucial in elucidating the reaction pathway. organic-chemistry.orgacs.org It has been demonstrated that the oxygen atom incorporated into the aldehyde group originates from molecular oxygen (O₂), not from the solvent or other reagents. organic-chemistry.orgacs.orgnih.gov The proposed mechanism is a cascade of reactions starting with the iodination of the aryl methyl ketone, followed by a Kornblum oxidation to form a phenylglyoxal (B86788) intermediate. organic-chemistry.org This intermediate then condenses with an enaminone, formed from the reaction of the arylamine and the acetoacetate ester. organic-chemistry.org Subsequent cyclization and oxidative aromatization lead to the formation of the pyrrole ring, with the final step being the direct oxidation of a Csp³–H bond to the C=O of the carbaldehyde. organic-chemistry.orgacs.org

Multicomponent Reaction Protocols for Pyrrole-2-carbaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of polysubstituted pyrroles.

One-pot syntheses involving cascade reactions are particularly attractive for building molecular complexity in a time- and resource-efficient manner. nih.gov For instance, an iodine-mediated one-pot cascade condensation-cyclization reaction of aryl methyl ketones and anilines can produce 1,2,4-triarylpyrroles. nih.gov The mechanism involves the formation of a ketimine intermediate, which undergoes α-iodination, nucleophilic substitution, and an intramolecular Mannich-type condensation to form the pyrrole ring. nih.gov Another example is the acid-promoted cross-dehydrative aromatization between α-hydroxyaryl ketones and aryl ketones with ammonium acetate to yield tetraaryl-substituted pyrroles. nih.gov

Both organocatalytic and metal-catalyzed methods have been successfully employed in the synthesis of pyrrole-2-carbaldehydes and their derivatives.

Organocatalysis offers a green alternative to metal-based catalysts. For example, a one-pot cascade reaction of 1,4-ketoaldehydes and imines in the presence of an amine catalyst can produce densely substituted 3-formyl pyrroles. nih.gov This transformation proceeds through a chemoselective Mannich reaction, followed by intramolecular cyclization and aerobic oxidative aromatization. nih.gov

Metal catalysts, particularly those based on copper and palladium, are widely used in pyrrole synthesis. organic-chemistry.org Copper iodide, for example, catalyzes a sustainable and time-economic synthesis of polysubstituted pyrroles with high regioselectivity under mild conditions. organic-chemistry.org Palladium(II) catalysts can be used in an oxidative approach to construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org

Table 2: Comparison of Catalytic Approaches for Pyrrole Synthesis

| Catalytic Approach | Catalyst Example | Key Features |

| Iodine/Copper-Mediated | I₂/CuCl₂ | Utilizes O₂ as the terminal oxidant, avoids hazardous reagents. organic-chemistry.orgacs.org |

| Organocatalytic | Amine catalyst | Metal-free, proceeds under mild conditions. nih.gov |

| Copper-Catalyzed | CuI | Sustainable, high regioselectivity, mild conditions. organic-chemistry.org |

| Palladium-Catalyzed | Pd(II) | Cascade C-C and C-N bond formation. organic-chemistry.org |

Sustainable and Green Chemistry Routes

In response to the growing need for environmentally benign chemical processes, significant research has been directed toward developing sustainable methods for the synthesis of pyrrole derivatives. These approaches prioritize the use of renewable feedstocks, minimize hazardous waste, and employ milder reaction conditions.

A prominent green chemistry strategy involves the utilization of abundant and renewable carbohydrates as starting materials. A practical one-pot conversion method has been developed to synthesize N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, known as pyrralines, directly from carbohydrates. This process, a variant of the Maillard reaction, involves reacting carbohydrates with primary amines in the presence of oxalic acid in dimethyl sulfoxide (DMSO) at 90 °C. This reaction provides a direct route to highly functionalized pyrrole-2-carbaldehydes from sustainable sources.

Another sustainable approach involves the reaction of 3-hydroxy-2-pyrones, which can be derived from renewable resources, with primary amines. These reactions can be performed under solvent-free conditions or in aqueous solutions at room temperature, yielding various N-substituted pyrrole carboxylic acid derivatives with high efficiency. Additionally, a novel de novo synthesis of pyrrole-2-carbaldehyde derivatives has been achieved through an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters. harvard.edu This method is notable for avoiding harsh conditions and hazardous oxidants, with mechanistic studies indicating that the aldehyde oxygen atom originates from molecular oxygen. harvard.edu

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Maillard Variant | Carbohydrates, Primary Amines | Oxalic acid, DMSO, 90 °C | N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes |

| Pyrones Reaction | 3-Hydroxy-2-pyrones, Primary Amines | Solvent-free (50-75 °C) or aq. KOH/Methanol (RT) | N-substituted pyrrole carboxylic acids |

| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl₂, I₂, O₂, DMSO, 100 °C | Polysubstituted pyrrole-2-carbaldehydes |

Nature provides sophisticated blueprints for the construction of complex molecules, and emulating these processes offers a powerful green chemistry tool. Bio-inspired and enzymatic pathways are increasingly being harnessed for the synthesis of pyrrole scaffolds, operating under mild, aqueous conditions with high selectivity.

A notable enzymatic approach achieves the direct synthesis of pyrrole-2-carbaldehyde from pyrrole through a CO2 fixation cascade. This one-pot biocatalytic system couples a UbiD-type decarboxylase from Pseudomonas aeruginosa (HudA/PA0254) with a carboxylic acid reductase (CAR) from Segniliparus rotundus. The UbiD enzyme first catalyzes the carboxylation of pyrrole to pyrrole-2-carboxylic acid, which is then reduced by the CAR enzyme to the target aldehyde. This method represents an attractive route for carbon fixation under ambient conditions to produce valuable heteroaromatic aldehydes.

Furthermore, a biocatalytic equivalent of the classical Knorr pyrrole synthesis has been developed using ω-transaminases (ATAs). This chemo-enzymatic strategy employs the transaminase to mediate the key amination of α-diketone precursors, which then undergo cyclization to form the pyrrole ring. This method demonstrates how enzymes can be used to perform key bond-forming reactions in a more sustainable fashion than traditional organic synthesis.

Functionalization and Derivatization Strategies on Pre-formed Pyrrole Rings

An alternative to de novo synthesis is the direct functionalization of an existing pyrrole ring. These methods are crucial for introducing specific substituents at desired positions to generate molecular diversity from a common precursor.

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. researchgate.netorganic-chemistry.org The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, which is a chloromethyliminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. chemistrysteps.com For pyrrole, which is a π-excessive heterocycle, the reaction proceeds readily due to the electron-donating nature of the ring nitrogen, which activates the ring towards electrophilic attack. chemistrysteps.com

The regiochemical outcome of the Vilsmeier-Haack reaction on substituted pyrroles is dictated by both electronic and steric factors. In the case of 3-methylpyrrole, the methyl group is an electron-donating substituent that further activates the pyrrole ring. Electrophilic attack is strongly favored at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate.

The formylation of N-protected 3-methylpyrrole, such as 1-(triisopropylsilyl)-3-methylpyrrole, results in a mixture of 2-formyl and 5-formyl isomers. However, the reaction shows a clear preference for the C2 position, yielding 3-methyl-2-formylpyrrole as the major product upon deprotection. This selectivity is attributed to the directing effect of the N-protecting group and the electronic activation provided by the adjacent nitrogen atom, which outweighs the influence of the methyl group at the C3 position. The C2 position is electronically favored and sterically accessible, leading to the preferential formation of the precursor to 3-methyl-1H-pyrrole-2-carbaldehyde.

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgresearchgate.net The method relies on a directing metalating group (DMG), which coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) and directs deprotonation to an adjacent position. wikipedia.orgresearchgate.net

For pyrroles, the nitrogen atom must first be protected with a suitable group, which then acts as the DMG. N-protected pyrroles undergo highly regioselective lithiation at the C2 position. uwindsor.ca This is due to the strong coordination of the lithium atom by the heteroatom on the N-protecting group (such as the oxygen atoms of a tert-butoxycarbonyl, or Boc, group), which establishes a complex-induced proximity effect, guiding the base to the nearest C-H bond. uwindsor.cabaranlab.org Even with a substituent at the C3 position, such as a methyl group, lithiation is overwhelmingly directed to the C2 position.

The resulting 2-lithiated pyrrole is a potent nucleophile that can react with a wide variety of electrophiles in a step known as electrophilic quenching. researchgate.net This two-step sequence allows for the precise installation of diverse functional groups at the C2 position. For instance, quenching the 2-lithiated intermediate of N-protected 3-methylpyrrole with DMF introduces a formyl group, providing a direct route to N-protected this compound.

| Reagents | Electrophile | Product at C2 Position |

|---|---|---|

| 1. sec-BuLi, TMEDA | DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| 1. n-BuLi | CO₂ (Carbon Dioxide), then H⁺ | -COOH (Carboxylic Acid) |

| 1. n-BuLi | I₂ (Iodine) | -I (Iodo) |

| 1. n-BuLi | (CH₃)₃SiCl (Chlorotrimethylsilane) | -Si(CH₃)₃ (Trimethylsilyl) |

| 1. n-BuLi | CH₃I (Iodomethane) | -CH₃ (Methyl) |

Directed Lithiation and Subsequent Electrophilic Quenching

Generation of Lithiopyrrole-2-carbaldehyde Equivalents

The direct lithiation of pyrrole-2-carbaldehydes is often complicated by the reactivity of the aldehyde group towards organolithium reagents. To circumvent this, the concept of "lithiopyrrole-2-carbaldehyde equivalents" has been developed. This strategy involves the use of a protected or masked aldehyde function that is stable to the lithiation conditions.

One effective approach involves the conversion of the pyrrole-2-carbaldehyde into a 6-(dialkylamino)-1-azafulvene derivative. These azafulvenes are less susceptible to nucleophilic attack at the exocyclic carbon compared to the parent aldehyde. The choice of the dialkylamino group is critical; for instance, the use of a bulky diisopropylamino group enhances the stability of the azafulvene towards nucleophilic addition. This allows for clean halogen-lithium exchange at other positions on the pyrrole ring without undesired side reactions at the masked aldehyde position. For example, 2-bromo-6-(diisopropylamino)-1-azafulvenes can undergo bromine-lithium exchange to generate a C-lithiated species, which serves as a formal equivalent of a 5-lithiopyrrole-2-carboxaldehyde. cdnsciencepub.com This lithiated intermediate can then react with various electrophiles. Subsequent hydrolysis of the azafulvene moiety regenerates the aldehyde group, yielding the desired substituted pyrrole-2-carbaldehyde.

Selective Bromine-Lithium Exchange for C3-Substitution

The bromine-lithium exchange reaction is a powerful tool for the regioselective functionalization of halogenated pyrroles. To achieve C3-substitution, a common strategy involves the use of an N-protected 3-bromopyrrole derivative. The protecting group on the pyrrole nitrogen plays a crucial role in directing the lithiation and preventing side reactions. Bulky protecting groups, such as the triisopropylsilyl (TIPS) group, have proven effective in facilitating selective functionalization at the β-position (C3) of the pyrrole ring. johnshopkins.edu

The synthesis of 3-substituted pyrroles can be accomplished by treating a 3-bromo-1-(triisopropylsilyl)pyrrole with an alkyllithium reagent, such as n-butyllithium, at low temperatures. johnshopkins.edursc.org This initiates a rapid bromine-lithium exchange, generating the 3-lithiopyrrole intermediate. This highly reactive species can then be trapped with a suitable electrophile to introduce the desired substituent at the C3 position. The choice of solvent and temperature is critical to minimize side reactions and ensure high yields. researchgate.net Following the introduction of the C3-substituent, the TIPS protecting group can be readily removed under mild conditions to yield the free N-H pyrrole.

C-H Activation and Direct Arylation/Alkenylation at C3 and C5 Positions

Direct C-H activation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. This approach allows for the direct formation of carbon-carbon bonds by activating otherwise inert C-H bonds.

Palladium-Catalyzed C-H Bond Arylation of C2-Blocked Pyrroles

In pyrrole systems where the more reactive C2 and C5 positions are blocked, palladium-catalyzed C-H activation can be directed to the C3 and C4 positions. For N-acyl pyrroles, a highly active palladium catalytic system has been developed for C2-arylation with aryl halides. researchgate.netresearchgate.netrsc.org The reaction proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a silver salt like Ag₂CO₃. researchgate.netrsc.org This methodology is tolerant of a wide range of functional groups on the aryl halide partner. researchgate.net

For pyrroles where the C2 position is blocked by a substituent other than an acyl group, direct arylation at the C3 position can be achieved. The palladium-catalyzed direct arylation of 2,5-disubstituted pyrrole derivatives with diaryliodonium salts is an effective method for generating tri- and tetra-substituted pyrroles. nih.gov The choice of ligand on the palladium catalyst can be crucial for controlling the regioselectivity between the C2 and C3 positions in unblocked pyrroles. nih.gov

Regiospecific Synthesis of C3-Substituted Pyrroles

Achieving regiospecific C3-substitution in pyrroles is a significant synthetic challenge due to the inherent preference for electrophilic substitution and C-H activation at the C2/C5 positions. However, several strategies have been developed to overcome this challenge.

One approach involves catalyst control in C-H arylation reactions. While many palladium and rhodium catalysts favor α-arylation, specific catalyst systems have been identified that promote β-selective (C3) arylation of N-substituted pyrroles with iodoarenes. acs.org This selectivity is often achieved through the use of specialized ligands that sterically or electronically favor activation of the C3-H bond.

Another strategy is the use of multicomponent reactions. An operationally simple, catalyst-free protocol has been developed for the direct regiospecific synthesis of C3-functionalized pyrroles. rsc.orgresearchgate.net This method involves the in-situ generation of an enamine from succinaldehyde and a primary amine, which is then trapped by an activated carbonyl compound prior to the final Paal-Knorr cyclization. rsc.orgresearchgate.net This one-pot process provides a highly efficient route to a variety of C3-substituted N-alkyl/aryl/H pyrroles. rsc.org The synthesis of β-(C3)-functionalized pyrroles, which is traditionally a challenging multi-step process, can be achieved directly using this multicomponent approach. nih.gov

Synthesis of Pyrrole-Based Conjugates and Hybrid Systems

The aldehyde functionality of pyrrole-2-carbaldehydes serves as a versatile handle for the synthesis of more complex molecular architectures, including conjugated systems and hybrid molecules. These derivatives often exhibit interesting biological and materials properties.

Preparation of Schiff Bases and Hydrazones from Pyrrole-2-carbaldehydes

The condensation of pyrrole-2-carbaldehydes with primary amines or hydrazines is a straightforward and efficient method for the preparation of Schiff bases and hydrazones, respectively.

Schiff Bases: The reaction involves the nucleophilic attack of the primary amine on the aldehyde carbonyl group, followed by dehydration to form the characteristic azomethine (-C=N-) linkage. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. asianpubs.org For example, N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline can be synthesized from pyrrole-2-carbaldehyde and 4-methoxyaniline. researchgate.netasianpubs.org These Schiff bases can act as ligands for the formation of metal complexes. researchgate.netasianpubs.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Pyrrole-2-carbaldehyde | S-allyldithiocarbazate | Schiff Base | scispace.com |

| Pyrrole-2-carbaldehyde | 4-Methoxy Aniline | Schiff Base | researchgate.netasianpubs.org |

| Pyrrole-2-carbaldehyde | O-Phenylenediamine | Schiff Base |

Hydrazones: Similarly, hydrazones are formed by the condensation of pyrrole-2-carbaldehydes with hydrazines or hydrazides. tsijournals.com For instance, pyrrole-2-carbaldehydes react directly with thiosemicarbazide in ethanol to yield the corresponding thiosemicarbazones. nih.gov These thiosemicarbazones can be further elaborated, for example, by reacting with α-bromoacetophenone derivatives to produce thiazole-hydrazone hybrids. nih.gov Hydrazones can also be synthesized by reacting pyrrole-2-carbaldehydes with carbohydrazides in a solvent like glacial acetic acid. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Pyrrole-2-carbaldehyde | Thiosemicarbazide | Hydrazone (Thiosemicarbazone) | nih.gov |

| Substituted Pyrrole Aldehydes | N-pyrrolylcarbohydrazide | Hydrazone | nih.gov |

| Pyrrole-2-carboxaldehyde | Oxalyl dihydrazide | Hydrazone | tsijournals.com |

| Pyrrole-2,5-dicarboxaldehyde | Isonicotinic acid hydrazide | Hydrazone | tsijournals.com |

| Ferrocenecarboxylic acid hydrazide | Pyrrole-2-carbaldehyde | Hydrazone | researchgate.net |

These reactions are generally high-yielding and produce stable products that have been extensively studied for various applications.

Annulation Reactions for Fused Pyrrole Heterocycles

Annulation strategies utilizing pyrrole-2-carbaldehyde derivatives serve as a powerful tool for the assembly of N-fused polyheterocycles. These reactions construct a new ring onto the existing pyrrole framework, leading to diverse and complex molecular architectures.

Indolizines and related N-fused heterocycles are prevalent motifs in biologically active compounds. Annulation reactions starting from pyrrole-2-carbaldehydes provide a direct and efficient route to these valuable structures.

One established method involves a base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters. This reaction proceeds smoothly under mild conditions using a base such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) to afford multisubstituted 5,6-dihydroindolizines nih.gov. Another efficient approach is the [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts, which yields a wide variety of indolizines bearing a thioether group nih.gov.

Recent developments have also demonstrated the synthesis of pyrido[1,2-a]indoles employing pyrrole-2-carbaldehyde as a key starting material. A novel protocol utilizes a multi-component approach involving pyrrole-2-carbaldehyde, α-bromoketones, and alkynes to construct the pyrido[1,2-a]indole skeleton wikipedia.org. The versatility of the pyrrole-2-carbaldehyde core allows for its incorporation into various annulation cascades to build these complex fused systems.

Multi-component Coupling Reactions for Complex Pyrrole Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and increasing step economy. While many MCRs focus on the de novo synthesis of the pyrrole ring, these methods provide access to complex and highly substituted pyrrole-2-carbaldehyde derivatives that would be challenging to prepare through traditional multi-step sequences.

A notable example is the efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons through an iodine/copper-mediated oxidative annulation. This three-component reaction utilizes aryl methyl ketones, arylamines, and acetoacetate esters to construct the polysubstituted pyrrole ring bearing a carbaldehyde group at the 2-position organic-chemistry.org. The reaction proceeds in the presence of a copper catalyst, iodine, and oxygen, with mechanistic studies indicating that the aldehyde oxygen atom originates from molecular oxygen organic-chemistry.org. This approach avoids the use of stoichiometric amounts of hazardous oxidants.

The optimized conditions for this reaction involve CuCl₂, I₂, and O₂ in DMSO at 100°C, providing yields of up to 74% organic-chemistry.org. The methodology demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aryl methyl ketone and arylamine components, including electron-donating and withdrawing groups, halogens, and heteroaryl moieties organic-chemistry.org. This MCR provides a powerful and greener route to complex pyrrole structures, which can serve as advanced intermediates for further synthetic transformations.

Advanced Spectroscopic and Computational Analysis of 3 Methyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-methyl-1H-pyrrole-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound provides key information about the electronic environment of each proton. The aldehyde proton (CHO) is expected to resonate significantly downfield due to the deshielding effect of the carbonyl group. The protons on the pyrrole (B145914) ring, H-4 and H-5, appear as distinct signals, with their coupling providing connectivity information. The methyl group protons (CH₃) typically appear as a singlet in the upfield region, and the N-H proton often presents as a broad signal due to quadrupole broadening and potential chemical exchange.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found at the most downfield position. The carbons of the pyrrole ring have distinct chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing aldehyde group.

Interactive Table 1: Typical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

| CHO | ~9.5 | ~178 | Singlet |

| N-H | ~9.0 - 11.0 | - | Broad Singlet |

| C2 | - | ~133 | Quaternary Carbon |

| C3 | - | ~130 | Quaternary Carbon |

| C4 | ~6.2 | ~110 | Doublet, J ≈ 3-4 Hz |

| C5 | ~6.9 | ~125 | Doublet, J ≈ 3-4 Hz |

| CH₃ | ~2.3 | ~12 | Singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the H-4 and H-5 protons, confirming their adjacent positions on the pyrrole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.ch It allows for the unambiguous assignment of the signals for the C4/H4, C5/H5, and CH₃ carbon-hydrogen pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connections (typically 2-4 bonds), which helps in piecing together the molecular skeleton, especially around quaternary carbons. epfl.chyoutube.com

Interactive Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton Signal (¹H) | Correlates to Carbon Signal (¹³C) | Inference |

| CHO (~9.5 ppm) | C2, C3 | Confirms aldehyde at C2 position |

| H4 (~6.2 ppm) | C2, C3, C5 | Confirms position relative to substituents and C5 |

| H5 (~6.9 ppm) | C3, C4 | Confirms position relative to substituents and C4 |

| CH₃ (~2.3 ppm) | C2, C3, C4 | Confirms methyl group at C3 position |

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, which is invaluable for determining the preferred conformation of the molecule. The key conformational question for this compound is the orientation of the aldehyde group relative to the pyrrole ring, due to rotation around the C2-CHO single bond. The two likely planar conformers are syn (aldehyde C=O pointing towards the ring nitrogen) and anti (aldehyde C=O pointing away from the ring nitrogen).

An NOE experiment (e.g., NOESY or 1D NOE) can distinguish between these. Irradiation of the aldehyde proton (CHO) would result in an enhancement of the signal for the H-5 proton if the molecule predominantly adopts the anti conformation, as these protons would be close in space. Conversely, an NOE enhancement between the aldehyde proton and the N-H proton might suggest a syn conformation, although this can be complicated by exchange phenomena.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, offering direct insight into bonding and intermolecular forces.

The IR spectrum of this compound is dominated by two characteristic absorption bands:

N-H Stretch: A band typically appears in the region of 3200-3400 cm⁻¹. The exact position and shape (sharp or broad) of this peak are highly sensitive to hydrogen bonding.

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected for the aldehyde carbonyl group. In simple aldehydes, this band is around 1730 cm⁻¹. However, conjugation of the carbonyl group with the electron-rich pyrrole ring results in a delocalization of π-electrons, weakening the C=O double bond. This causes the stretching frequency to decrease (a red-shift), so the band is typically observed in the range of 1660-1690 cm⁻¹. pg.edu.pl

Interactive Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3400 | Medium, can be broad |

| C=O (Aldehyde) | Stretching | 1660 - 1690 | Strong, sharp |

IR spectroscopy is exceptionally useful for studying intermolecular hydrogen bonding. In the case of this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as an acceptor. This leads to the formation of dimers or larger aggregates, particularly in the solid state or in concentrated solutions. nih.govresearchgate.net

This intermolecular N-H···O=C hydrogen bonding has a pronounced effect on the IR spectrum:

The N-H stretching frequency shifts to a lower wavenumber (e.g., from ~3400 cm⁻¹ for a free N-H to ~3200 cm⁻¹ for a hydrogen-bonded N-H) and becomes broader and more intense.

The C=O stretching frequency also experiences a red-shift to a lower wavenumber. This is because the hydrogen bond donates electron density into the antibonding orbital of the C=O group, which weakens the bond.

By comparing the IR spectra of the compound in a non-polar, dilute solution (where it exists primarily as a monomer) with the spectrum of the pure solid or liquid (where intermolecular interactions are maximized), the extent and strength of hydrogen bonding can be assessed. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's molecular formula. For this compound, with a molecular formula of C₆H₇NO, the monoisotopic mass is calculated to be 109.052765 Da. uni.lu HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions.

The technique is also invaluable for characterizing derivatives. For instance, in the synthesis of pyrrole-2,3-dicarboxylate derivatives, HRMS (ESI-TOF) was used to confirm the molecular formula of the products. researchgate.net For example, the calculated mass for a synthesized derivative with the formula C₁₂H₁₇NO₄ as [M+H]⁺ was 239.12, with the found mass being 240.8179, confirming the successful synthesis. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) values for this compound adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 110.06004 | 118.8 |

| [M+Na]⁺ | 132.04198 | 128.2 |

| [M-H]⁻ | 108.04549 | 120.2 |

| [M+NH₄]⁺ | 127.08659 | 141.7 |

| [M+K]⁺ | 148.01592 | 126.3 |

Fragmentation Pattern Analysis for Structural Insights

The fragmentation pattern of a molecule in a mass spectrometer provides a fingerprint that can be used for structural elucidation. For aldehydes, characteristic fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.org The molecular ion peak in aromatic compounds is typically strong due to the stability of the aromatic ring. libretexts.org

In the case of pyrrole derivatives, the fragmentation pattern can reveal the nature and position of substituents. For example, the mass spectra of various pyrrole-2-carboxaldehyde derivatives isolated from natural sources have been instrumental in their identification. nih.govmdpi.com The fragmentation of 1-methyl-1H-pyrrole-2-carbaldehyde shows a prominent molecular ion peak at m/z 109, with other significant fragments observed at m/z 108 and 53. nih.gov

X-ray Crystallography

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction has been employed to determine the solid-state structures of various pyrrole derivatives, offering insights into the effects of substitution on the pyrrole ring. researchgate.netdntb.gov.ua Studies on methyl 2-formylpyrrole-3-carboxylate and 3-methoxypyrrole-2-carbaldehyde have shown that the pyrrole rings exhibit minimal distortion, regardless of whether the substituents are electron-donating or electron-withdrawing. researchgate.net

The crystal structures of these compounds provide precise data on bond lengths and angles. For instance, in 3-methoxypyrrole-2-carbaldehyde, the C3-O8 bond length is significantly shortened compared to a model methoxypyrrole, indicating delocalization of the methoxy (B1213986) lone pair into the aldehyde function. researchgate.net

Analysis of Hydrogen Bonding and Crystal Packing Motifs

Hydrogen bonding plays a crucial role in the crystal packing of many pyrrole derivatives. In the crystal structures of methyl 2-formylpyrrole-3-carboxylate and 3-methoxypyrrole-2-carbaldehyde, the packing is characterized by the formation of hydrogen-bonded dimers through N-H···O interactions. researchgate.net The N-H of the pyrrole ring acts as a hydrogen bond donor to the carbonyl oxygen of the aldehyde group on an adjacent molecule.

In a study of pyrrol-2-yl chloromethyl ketone derivatives and methyl pyrrole-2-carboxylate, different hydrogen bond motifs were observed despite the structural similarities of the compounds. dntb.gov.ua The formation of N-H···O bonds was found to be energetically favorable, leading to more stable systems. dntb.gov.ua Hirshfeld surface analysis revealed that H···H interactions were predominant in the crystal structure of methyl pyrrole-2-carboxylate. dntb.gov.ua

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT calculations have been used to validate the structural parameters of synthesized pyrrole-2,3-dicarboxylate derivatives. researchgate.net By employing the B3LYP method with a 6-311++G(d,p) basis set, researchers can optimize the molecular geometry and calculate various properties. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer within the molecule. researchgate.net

Furthermore, computational studies can be combined with experimental techniques like single-crystal X-ray diffraction to provide a more complete picture of the crystal chemistry of related compounds under different conditions, such as variable temperature and high pressure. rsc.org Theoretical calculations on systems with N-H···O bonds have indicated that they have greater interaction energies and are therefore more stable compared to systems with C-H···O/Cl bonds. dntb.gov.ua

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and molecular geometry of pyrrole derivatives. These computational methods allow for the accurate prediction of various molecular properties, offering insights that complement experimental data.

Studies on related pyrrole compounds demonstrate that DFT calculations, often employing hybrid functionals, can provide a reliable description of their geometries. For instance, analysis of pyrrole-2-carboxaldehyde, a closely related compound, has shown that even with sophisticated basis sets, achieving a completely accurate description of hydrogen bond-induced frequency shifts can be challenging, highlighting the nuances of these systems. nih.gov

The electronic properties of pyrrole derivatives are of particular interest. DFT calculations have been used to determine reactivity indices, which help in understanding the roles of different parts of the molecule in chemical reactions. For example, in cycloaddition reactions involving pyrrole-diones, conceptual DFT has been used to identify the nucleophilic and electrophilic sites within the reacting molecules. researchgate.net This information is crucial for predicting how these compounds will interact with other reagents.

The table below summarizes key computed properties for this compound, providing a glimpse into its fundamental electronic and structural characteristics.

| Property | Value |

| Molecular Formula | C6H7NO |

| Molecular Weight ( g/mol ) | 109.1259 |

| XlogP3-AA | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Data sourced from PubChem. nih.gov |

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structures of newly synthesized compounds.

For pyrrole derivatives, DFT calculations have been successfully employed to predict vibrational frequencies in IR spectroscopy. researchgate.net While highly accurate, these methods can be computationally intensive. researchgate.net To address this, machine learning techniques are being integrated with traditional quantum mechanical methods to accelerate the prediction of IR spectra for complex molecular systems. researchgate.net

In the context of NMR spectroscopy, computational predictions of chemical shifts are essential. For instance, detailed analysis of the 1H and 13C NMR spectra of various pyrrole-2,3-dione derivatives has been instrumental in characterizing their structures and the products of their subsequent reactions. acgpubs.org The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structures. acgpubs.org

The following table presents a comparison of experimental and predicted spectroscopic data for the related compound pyrrole-2-carboxaldehyde, illustrating the accuracy of modern computational methods.

| Spectroscopic Data | Experimental Values | Predicted Values |

| 1H NMR (ppm) | 9.504 (CHO), 7.185, 7.012, 6.342 (ring H) | Varies based on method |

| IR (cm-1) | ~3244 (N-H), ~1679 (C=O) | Varies based on method |

| Experimental data for pyrrole-2-carboxaldehyde. acgpubs.orgchemicalbook.com |

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and the relative energies of its different conformations. Conformational analysis and the study of energy landscapes provide a map of the possible shapes a molecule can adopt and their corresponding stabilities.

For flexible molecules like derivatives of this compound, understanding the conformational preferences is crucial. Computational methods can be used to explore the potential energy surface of a molecule, identifying low-energy conformations and the barriers to interconversion between them. For example, in the study of pyrrole-2-carboxaldehyde dimers, computational modeling was used to investigate the planar structure of the dimer, which serves as a model for β-sheet formation in peptides. nih.gov

The energy landscape can reveal the most likely conformations that will be present under physiological conditions, which is critical for understanding how a molecule might interact with a biological target.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, researchers can identify transition states, calculate activation energies, and gain a deeper understanding of how a reaction proceeds.

For pyrrole-based compounds, computational studies have shed light on various reaction mechanisms. For instance, in the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation, mechanistic investigations, including labeling experiments, helped to identify key intermediates and confirmed the origin of the aldehyde oxygen atom from molecular oxygen. organic-chemistry.org Similarly, the acid-mediated rearrangement of acylpyrroles has been studied computationally to understand the cross-ring migration that can occur. researchgate.net

These computational insights are not only of academic interest but also have practical implications for optimizing reaction conditions and designing new synthetic routes to valuable compounds.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as a protein or enzyme.

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, various pyrrole derivatives have been designed and synthesized as potential inhibitors of enzymes like EGFR and CDK2, which are implicated in cancer. nih.gov Molecular docking simulations were used to predict how these compounds would bind to the active sites of these enzymes, guiding the design of more potent inhibitors. nih.gov

In another study, small-molecule inhibitors of oncostatin M (OSM), a cytokine involved in breast cancer, were identified through virtual screening and their binding modes were analyzed using computational docking. acs.org These studies demonstrated the importance of specific interactions, such as hydrogen bonding and pi-stacking, between the pyrrole-based inhibitors and the protein target. acs.org

The table below provides an overview of representative pyrrole derivatives and their targeted biological interactions as studied through molecular docking.

| Compound/Derivative Class | Biological Target | Key Interactions |

| Pyrrolo[3,2-d]pyrimidines | EGFR/CDK2 | Hydrogen bonding, hydrophobic interactions |

| SMI-10 Analogs | Oncostatin M (OSM) | Hydrogen bonding, cation-pi interactions |

| Information sourced from studies on related pyrrole derivatives. nih.govacs.org |

Applications of 3 Methyl 1h Pyrrole 2 Carbaldehyde Derivatives in Medicinal Chemistry and Material Science

Medicinal Chemistry Applications

The structural versatility of the 3-methyl-1H-pyrrole-2-carbaldehyde core allows for the synthesis of a diverse library of compounds with significant potential in medicinal chemistry. Researchers have successfully developed derivatives that exhibit potent antimicrobial and anticancer activities by targeting specific cellular pathways and enzymes.

Antimicrobial Activities of Pyrrole-2-carbaldehyde Derivatives

Derivatives of pyrrole-2-carbaldehyde have emerged as a significant class of antimicrobial agents, demonstrating effectiveness against a spectrum of bacteria and fungi. Their mode of action often involves the inhibition of essential microbial enzymes, disrupting critical cellular processes.

Pyrrole (B145914) derivatives have demonstrated considerable potential as both antibacterial and antifungal agents. nih.govresearchgate.net Studies have revealed that certain synthetic pyrrole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives were synthesized and tested, with some showing noteworthy antibacterial activity against Staphylococcus species, although they were inactive as antifungal agents. researchgate.net

In other research, newly synthesized 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives displayed high activity against the Gram-positive bacterium Staphylococcus aureus and the pathogenic fungus Candida albicans. mdpi.com However, these compounds did not show any activity against the Gram-negative bacterium Escherichia coli. mdpi.com The substitution pattern on the pyrrole ring plays a crucial role in determining the antimicrobial spectrum and potency. For example, the presence of phenyl or furan (B31954) substituents, combined with a dihalogenated pyrimidine, has been shown to be favorable for activity against Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Pyrrole Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable antibacterial activity | researchgate.net |

| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | Staphylococcus aureus, Candida albicans | High activity | mdpi.com |

| Pyrrole-2-carboxamide derivatives | Pseudomonas aeruginosa | Activity similar to chloramphenicol | nih.gov |

| 2-Aminopyrrole-3-carbonitrile derivatives | Escherichia coli | Potent antibacterial properties | nih.gov |

A key target for antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication. Pyrrole derivatives have been developed as potent inhibitors of the GyrB subunit of this enzyme. A study focused on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase reported compounds with low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. nih.gov Importantly, these compounds showed selectivity for bacterial DNA gyrase over human topoisomerase IIα. nih.gov

Halogenated pyrrole derivatives, specifically pyrrolopyrimidines, have also been investigated as inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE). researchgate.net The introduction of heavy halogens like bromine and iodine can lead to increased activity and selectivity. researchgate.net One study detailed pyrrolopyrimidine inhibitors with potent, broad-spectrum enzymatic activity against GyrB and ParE. researchgate.net Furthermore, new 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have been identified as effective DNA gyrase inhibitors, with one compound showing inhibitory activity 1.3-fold higher than the reference drug gentamicin. mdpi.com

Table 2: Inhibition of Bacterial DNA Gyrase by Pyrrole Derivatives

| Compound Class | Specific Target | Key Findings | Reference(s) |

|---|---|---|---|

| N-phenylpyrrolamides | E. coli DNA gyrase | Low nanomolar IC₅₀ values; selective for bacterial enzyme. | nih.gov |

| Halogenated pyrrolopyrimidines | DNA gyrase B (GyrB), Topoisomerase IV (ParE) | Heavy halogens (Br, I) increase activity and selectivity. | researchgate.net |

| 2-Amino-1,5-diaryl-1H-pyrrole-3-carbonitriles | DNA gyrase | A lead compound was a more potent inhibitor than gentamicin. | mdpi.com |

Anticancer and Antitumor Activities

The pyrrole scaffold is a key component in a number of anticancer drugs, and derivatives of this compound continue to be a rich source for the discovery of new antitumor agents. mdpi.comresearchgate.net These compounds exert their effects through various mechanisms, including the induction of programmed cell death and the inhibition of critical signaling pathways that drive tumor growth and proliferation.

A primary mechanism by which many anticancer agents eliminate tumor cells is through the induction of apoptosis. Several pyrrole derivatives have been shown to be potent inducers of apoptosis in cancer cells. For example, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized, and flow cytometry analysis revealed that a lead compound arrested the cell cycle at the S phase and induced apoptosis in CT-26 cells. nih.gov

Another study on pyrrole-tethered bisbenzoxazole derivatives identified compounds that demonstrated remarkable cytotoxicity against the MCF-7 human breast cancer cell line by effectively inducing early-stage apoptosis. nih.gov Gene expression analysis confirmed the selective activation of the caspase-9-mediated apoptotic pathway in these cancer cells. nih.gov Similarly, alkynylated pyrrole derivatives have been found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells. researchgate.net The ability of certain pyrrole derivatives to act as competitive inhibitors of EGFR and VEGFR may also contribute to their pro-apoptotic activity. nih.gov

Table 3: Apoptosis Induction by Pyrrole Derivatives in Cancer Cells

| Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| 3-Substituted benzoyl-4-substituted phenyl-1H-pyrroles | CT-26 | S phase cell cycle arrest, apoptosis induction | nih.gov |

| Pyrrole-tethered bisbenzoxazoles | MCF-7 (Breast Cancer) | Early-stage apoptosis, activation of caspase-9 pathway | nih.gov |

| Alkynylated pyrroles | A549 (Lung Cancer) | G0/G1 phase cell cycle arrest, apoptosis induction | researchgate.net |

| Pyrrole derivatives (MI-1, D1) | Malignant cells | Pro-apoptotic activity linked to EGFR/VEGFR inhibition | nih.gov |

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. nih.gov Consequently, it is a prime target for anticancer drug development. Pyrrole-based compounds have been successfully designed as inhibitors of this pathway. nih.gov For instance, pyrrole indolin-2-one derivatives are known to be critical structures in some inhibitors of receptor tyrosine kinases (RTKs), which are upstream activators of the ERK pathway. researchgate.netcancertreatmentjournal.com Sunitinib, a drug containing a pyrrole core, effectively blocks the MEK/ERK pathway in certain cancer cells. researchgate.net

Research has also focused on the direct inhibition of ERK. nih.gov While many inhibitors target upstream kinases like MEK, direct ERK inhibitors offer a potentially more advantageous approach. nih.gov The development of small molecule inhibitors that can simultaneously target ERK and other pathways, such as the PI3K/AKT pathway, is an emerging strategy to overcome drug resistance. researchgate.net For example, krukovine, a bisbenzylisoquinoline alkaloid that contains a structure that can be conceptually related to pyrrole derivatives, has been shown to suppress lung cancer cell growth by inhibiting the RAF-ERK pathway and inactivating the AKT pathway. frontiersin.org

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have shown notable potential as anti-inflammatory and analgesic agents. The pyrrole scaffold is present in established non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin (B1215870) and zomepirac, highlighting its importance in this therapeutic area. biosynth.com Research has shown that novel pyrrole derivatives can exhibit significant pain-relieving and anti-inflammatory effects. biosynth.comekb.eg

A series of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile fragment on the central core have been synthesized and evaluated for their biological activity. researchgate.net One such compound demonstrated considerable effectiveness in vivo, with an anti-nociceptive profile comparable to that of established drugs on the market. ekb.eg In fact, this particular derivative was found to be more potent in reducing writhes than the commercial drug celecoxib (B62257). researchgate.net Furthermore, studies on benzoylpyrrolopyrrole carboxylic acid compounds, which are structurally related, also indicate high anti-inflammatory and analgesic activity. researchgate.net

Recent studies on newly synthesized pyrrolic compounds have confirmed their analgesic properties against chemical stimuli in experimental models, although they did not show activity against thermal pain stimuli or in a carrageenan-induced paw edema model of inflammation. biosynth.com

Table 1: Selected Pyrrole Derivatives with Anti-inflammatory and Analgesic Activity

| Compound Class | Observed Activity | Reference |

| Pyrrole derivatives with carbaldehyde, oxime, or nitrile fragments | Potent in vivo anti-nociceptive effects, more effective than celecoxib in writhing tests. | ekb.egresearchgate.net |

| Benzoylpyrrolopyrrole carboxylic acids | High anti-inflammatory and analgesic activity. | researchgate.net |

| Novel pyrrolic compounds | Analgesic action against chemical stimuli in experimental settings. | biosynth.com |

Antiviral and Anti-HIV Activities

The pyrrole scaffold is a key component in the development of new antiviral and particularly anti-HIV agents. nih.gov The ongoing challenge of drug-resistant HIV strains necessitates the discovery of new compounds that can target different stages of the viral life cycle. nih.gov Pyrrole derivatives have emerged as a promising class of molecules in this regard. nih.govacs.org

Research into new anti-HIV agents has led to the synthesis of various pyrrole-containing compounds. nih.gov For instance, delavirdine (B1662856), a non-nucleoside reverse transcriptase inhibitor (NNRTI), contains a pyrrole moiety. The synthesis of delavirdine analogues with arylpyrrole groups has yielded compounds with potent and selective anti-HIV-1 activity in cell-based assays. researchgate.net One such analogue demonstrated effective concentration (EC50) values in the submicromolar range. researchgate.net

Furthermore, a series of chloro-1,4-dimethyl-9H-carbazole derivatives have been investigated for their anti-HIV activity. nih.gov Among the tested compounds, a nitro-derivative showed the most promising profile, suggesting that the position of substituents on the carbazole (B46965) scaffold, which includes a pyrrole ring, is crucial for antiviral activity. nih.gov

Table 2: Anti-HIV Activity of Selected Pyrrole Derivatives

| Compound Class | Target/Mechanism | Key Findings | Reference |

| Delavirdine analogues with arylpyrrole moieties | HIV-1 Reverse Transcriptase | Potent and selective anti-HIV-1 activity with EC50 values in the submicromolar range. | researchgate.net |

| Chloro-1,4-dimethyl-9H-carbazole derivatives | HIV-1 | A nitro-derivative exhibited the most significant antiviral activity, highlighting the importance of substituent positioning. | nih.gov |

| 1H-pyrrole-3-carbothioamide derivatives | HIV-1 Reverse Transcriptase (RT) | Aimed at simultaneous inhibition of allosteric points of RT. | nih.gov |

Receptor Tyrosine Kinase Inhibition and Other Pharmacological Targets

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory conditions. redalyc.org Consequently, they are significant targets for drug development. Derivatives of this compound have been explored for their potential to inhibit these enzymes.

A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and shown to act as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key RTK. One compound, in particular, displayed an IC50 value of 0.21 nM against the T790M mutant of EGFR, which is a common resistance mutation in non-small cell lung cancer (NSCLC). This was significantly more potent than its effect on the wild-type EGFR (IC50 of 22 nM), indicating high selectivity. Similarly, other pyrrolo[2,3-d]pyrimidine derivatives have demonstrated multi-targeted kinase inhibition, with one compound showing an IC50 of 136 nM against VEGFR2, another important RTK.

Beyond RTKs, pyrrole derivatives interact with a wide array of other pharmacological targets. nih.govhmdb.ca For example, certain 2,5-disubstituted-1H-pyrrole derivatives have been found to act as D3 receptor antagonists with significant selectivity over the D2 receptor. researchgate.net

Table 3: Receptor Tyrosine Kinase Inhibition by Pyrrole Derivatives

| Derivative Class | Target Kinase | IC50 Value | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (T790M mutant) | 0.21 nM | |

| Pyrrolo[2,3-d]pyrimidine derivative | EGFR (wild-type) | 22 nM | |

| Pyrrolo[2,3-d]pyrimidine derivative | VEGFR2 | 136 nM | |

| Substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-ones | VEGF-R2 | 20 nM | redalyc.org |

| Substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-ones | FGF-R1 | 30 nM | redalyc.org |

| Substituted 3-[(pyrrol-2-yl)methylidenyl]indolin-2-ones | PDGF-R | 10 nM | redalyc.org |

Development of Lead Compounds and Drug Candidates

The pyrrole scaffold is a versatile starting point for the development of lead compounds in drug discovery. acs.org Its chemical tractability allows for systematic modifications to enhance potency, selectivity, and pharmacokinetic properties.

Scaffold modification is a key strategy in medicinal chemistry to develop new drugs. The pyrrolotriazinone core, for example, is an underexplored but promising scaffold for drug design. These fused bicyclic compounds can be synthesized from substituted pyrrole-2-carboxylic acids and have shown potential as enzyme inhibitors and receptor antagonists.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used technique to optimize lead compounds. In the context of pyrrole derivatives, this could involve replacing a methyl group with a fluorine atom or interchanging functional groups like hydroxyl and amino groups to improve binding affinity or metabolic stability. mdpi.com For instance, the replacement of a methyl ester group with a 3-alkoxyisoxazole, a bioisostere, has been explored in the development of muscarinic agents. mdpi.com The strategic use of bioisosterism can lead to the development of novel clinical agents with improved therapeutic profiles.

Material Science Applications

Beyond their medicinal uses, pyrrole derivatives, including this compound, are valuable precursors for the synthesis of advanced materials.

Precursors for Conductive Polymers and Organic Electronics

Conductive polymers are a class of organic materials that possess the electrical properties of metals while retaining the processing advantages of polymers. redalyc.org Polypyrrole is one of the most studied conductive polymers due to its high conductivity and environmental stability. The synthesis of polypyrrole is often achieved through the oxidative polymerization of the pyrrole monomer, a process that can be carried out chemically or electrochemically. ekb.eg

Pyrrole-2-carbaldehyde and its derivatives can serve as monomers or be incorporated into monomeric units for the synthesis of functional conductive polymers. The aldehyde group offers a site for further chemical modification, allowing for the creation of polymers with tailored properties. For example, a monomer derived from the condensation of 2,3-diaminophenazine and a pyrrole derivative has been used to create a zig-zag polymer through both chemical and electrochemical polymerization. researchgate.net

The development of porous organic polymers (POPs) from pyrrole building blocks represents a recent advancement. researchgate.net These materials exhibit high thermal stability and a significant specific surface area, making them promising candidates for applications such as proton conduction in high-temperature fuel cells. researchgate.net The alkaline nitrogen atoms in the pyrrole rings can act as proton carriers, facilitating efficient proton transport. researchgate.net

Applications in Optical and Electrical Materials

Derivatives of this compound are promising candidates for the development of advanced optical and electrical materials. The pyrrole moiety, a key component of conducting polymers, provides a foundation for creating materials with interesting electronic properties. While direct research on polymers from this compound is not extensively documented, the principles of polypyrrole chemistry suggest their potential. The conductivity of polypyrrole films can be tuned from metallic to semiconducting, and the introduction of a methyl group on the pyrrole ring can influence the polymerization process and the final properties of the material.

In the realm of optical materials, derivatives of pyrrole-2-carbaldehydes are being investigated for their nonlinear optical (NLO) properties. nih.govnih.govresearchgate.net These materials can alter the properties of light that passes through them and are crucial for applications in telecommunications, optical computing, and photonics. nih.gov The NLO response of organic molecules is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov The pyrrole ring can act as a π-bridge, and the aldehyde group can be modified to tune the electronic properties of the molecule. Theoretical studies on related aldehyde-containing heterocyclic compounds, such as imidazole-2-carboxaldehyde, have shown that these molecules can exhibit significant NLO behavior, suggesting that derivatives of this compound could also be promising NLO materials. researchgate.net

Table 1: Calculated Nonlinear Optical Properties of Imidazole-2-carboxaldehyde

| Parameter | Value |

| Dipole Moment (μ) | 3.63 Debye |

| Polarizability (α) | 7.96 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 0.45 x 10⁻³⁰ esu |

| Data sourced from computational studies on imidazole-2-carboxaldehyde, a related heterocyclic aldehyde, suggesting potential for NLO applications in similar structures. researchgate.net |

Ligand Design for Coordination Chemistry

The aldehyde and pyrrolic nitrogen atoms of this compound make it an excellent precursor for the synthesis of Schiff base ligands. These ligands are formed through the condensation of the aldehyde group with a primary amine. nih.govmdpi.com The resulting Schiff bases, containing an imine (-C=N-) linkage, can coordinate with a variety of metal ions to form stable metal complexes. nih.govmdpi.com The properties of these complexes can be fine-tuned by modifying the amine component or by further functionalizing the pyrrole ring.

Schiff base complexes derived from pyrrole-2-carbaldehyde have been synthesized with various transition metals, including Cu(II), Co(II), Ni(II), and Fe(II). nih.govrsc.org These complexes exhibit diverse coordination geometries, often influenced by the nature of the metal ion and the steric and electronic properties of the ligand. For example, Schiff bases derived from pyrrole-2-carbaldehyde and various diamines have been used to synthesize planar, diamagnetic nickel complexes. nih.gov The coordination of the metal ion is typically through the imine nitrogen and a deprotonated pyrrolic nitrogen or another donor atom present in the Schiff base.

The resulting metal complexes have potential applications in catalysis and medicinal chemistry. For instance, some copper(II) and cobalt(II) complexes of Schiff bases derived from pyrrole-2-carbaldehyde have been investigated for their antimicrobial activity. nih.gov The complexation with the metal ion often enhances the biological activity of the parent ligand. nih.gov

Table 2: Characterization Data for a Schiff Base Ligand Derived from Pyrrole-2-carbaldehyde and its Metal Complexes